molecular formula C9H15NO3 B162643 5,5-Diisopropyloxazolidine-2,4-dione CAS No. 130689-83-7

5,5-Diisopropyloxazolidine-2,4-dione

Cat. No.: B162643
CAS No.: 130689-83-7
M. Wt: 185.22 g/mol
InChI Key: MUZFHSPZXDFVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Diisopropyloxazolidine-2,4-dione is a chemical compound that belongs to the class of oxazolidinediones. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the isopropyl groups at the 5,5 positions adds steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diisopropyloxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with diethyl carbonate in the presence of a base, followed by cyclization to form the oxazolidine ring. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the cyclization.

    Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Catalyst/Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5-Diisopropyloxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amines or alcohols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include substituted oxazolidinones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5-Diisopropyloxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for designing bioactive compounds.

    Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5,5-Diisopropyloxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved may include inhibition of neurotransmitter release or modulation of ion channels, contributing to its anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Diphenyl-1,3-oxazolidine-2,4-dione: Similar structure but with phenyl groups instead of isopropyl groups.

    5,5-Dimethyl-1,3-oxazolidine-2,4-dione: Contains methyl groups, leading to different steric and electronic properties.

    5,5-Diethyl-1,3-oxazolidine-2,4-dione: Ethyl groups provide intermediate steric hindrance compared to methyl and isopropyl groups.

Uniqueness

5,5-Diisopropyloxazolidine-2,4-dione is unique due to the presence of isopropyl groups, which impart significant steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable scaffold for designing molecules with specific properties and applications.

Properties

CAS No.

130689-83-7

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

5,5-di(propan-2-yl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C9H15NO3/c1-5(2)9(6(3)4)7(11)10-8(12)13-9/h5-6H,1-4H3,(H,10,11,12)

InChI Key

MUZFHSPZXDFVCS-UHFFFAOYSA-N

SMILES

CC(C)C1(C(=O)NC(=O)O1)C(C)C

Canonical SMILES

CC(C)C1(C(=O)NC(=O)O1)C(C)C

Synonyms

2,4-Oxazolidinedione,5,5-bis(1-methylethyl)-(9CI)

Origin of Product

United States

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